Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride
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Overview
Description
Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride: is a chemical compound with the molecular formula C15H23NO·HCl and a molecular weight of 269.85 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride typically involves the reaction of piperidine with 3-(o-methoxyphenyl)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses .
Comparison with Similar Compounds
- Piperidine, 1-(3-(o-methoxyphenyl)propyl)-
- Piperidine, 1-(3-(o-methoxyphenyl)ethyl)-
- Piperidine, 1-(3-(o-methoxyphenyl)butyl)-
Comparison: Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the o-methoxyphenyl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the propyl chain length and the position of the methoxy group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
CAS No. |
101356-02-9 |
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Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-17-15-10-4-3-8-14(15)9-7-13-16-11-5-2-6-12-16;/h3-4,8,10H,2,5-7,9,11-13H2,1H3;1H |
InChI Key |
ZQRIBOKZUBXRRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCCN2CCCCC2.Cl |
Origin of Product |
United States |
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